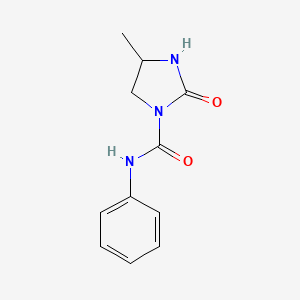

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

CAS No.: 835-43-8

Cat. No.: VC17329442

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835-43-8 |

|---|---|

| Molecular Formula | C11H13N3O2 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |

| Standard InChI | InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16) |

| Standard InChI Key | UQRHEVITMSTPAV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an imidazolidine core (a saturated five-membered ring with two nitrogen atoms at positions 1 and 3) substituted with:

-

A methyl group at position 4.

-

A keto group (=O) at position 2.

-

A phenylcarboxamide moiety (-N-C(=O)-C₆H₅) at position 1.

This configuration confers both rigidity and polarity, influencing its reactivity and solubility . The IUPAC name, 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide, systematically describes these substituents.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 835-43-8 | |

| Molecular Formula | C₁₁H₁₃N₃O₂ | |

| Molecular Weight (g/mol) | 219.24 | |

| DSSTox Substance ID | DTXSID50534527 | |

| Synonyms | 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |

Synthesis and Manufacturing

Synthetic Routes

Although explicit details for 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide are scarce, its synthesis likely follows strategies common to imidazolidine derivatives:

-

Condensation Reactions:

-

Reaction of urea derivatives with α-amino ketones or aldehydes.

-

Example: Cyclocondensation of N-phenylcarbamoyl chloride with 4-methyl-2-iminoimidazolidine under basic conditions.

-

-

Multi-Step Functionalization:

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Triethylamine, DCM, 0–5°C | Facilitate carbamoyl chloride formation |

| 2 | NH₃/EtOH, reflux | Cyclize to imidazolidine core |

| 3 | CH₃I, K₂CO₃, DMF | Methylate position 4 |

Purification and Characterization

-

Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

-

Recrystallization: From ethanol or acetone to achieve high purity.

-

HPLC: For analytical purity assessment, though parameters remain unspecified in available literature .

| Precaution | Rationale | Source |

|---|---|---|

| Avoid inhalation | Potential respiratory irritant | |

| Use gloves/eye protection | Prevent dermal/ocular exposure | |

| Store in inert atmosphere | Minimize oxidation/hydrolysis |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume